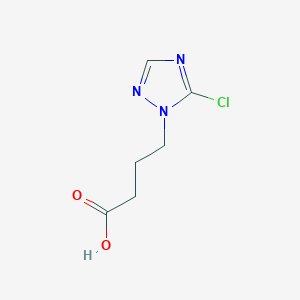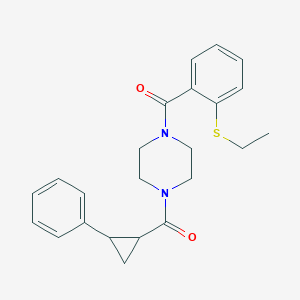
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Medicinal Chemistry Applications
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition : A study identified a series of benzamides as potent and orally efficacious SCD-1 inhibitors, demonstrating significant therapeutic potential for metabolic disorders. This suggests that structurally related compounds, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, could be explored for similar applications (Uto et al., 2009).
Histone Deacetylase 6 (HDAC6) Inhibition : The development of 5-aroylindolyl-substituted hydroxamic acids as selective HDAC6 inhibitors, which ameliorate Alzheimer's disease phenotypes, indicates the potential for benzamide derivatives in neurodegenerative disease research and therapy (Lee et al., 2018).
Neuropharmacological Research
Antipsychotic Agents : The synthesis and evaluation of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, as potential neuroleptics highlight the relevance of benzamide derivatives in the development of new treatments for psychosis with fewer side effects (Iwanami et al., 1981).
Dopamine-D2 Receptor Antagonists : Research on substituted benzamide compounds like eticlopride, which selectively block dopamine-D2 binding sites, underscores the utility of benzamide derivatives in studying dopamine-D2 mediated responses, potentially guiding the development of novel antipsychotic medications (Hall et al., 1985).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-24-9-8-13-10-14(4-7-16(13)24)17(25)11-23-18(26)12-2-5-15(6-3-12)27-19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTMMFFDGAUUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)
![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)
![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)
![N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2781816.png)


![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)
